Valacyclovir hydrochloride

Vue d'ensemble

Description

Valacyclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to treat and/or prevent certain types of herpes simplex virus (HSV) infections, including genital herpes (genital lesions) and cold sores (herpes labialis) . It is also used to treat chickenpox and cold sores in children .

Synthesis Analysis

Valacyclovir hydrochloride is synthesized from commercially accessible inexpensive raw materials . A facile, commercially viable, and large-scale process has been developed for the synthesis of valacyclovir hydrochloride . This process efficiently addresses several process-related critical factors, including organic and heavy metal impurities .

Molecular Structure Analysis

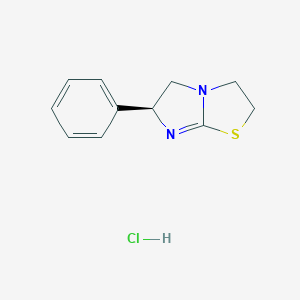

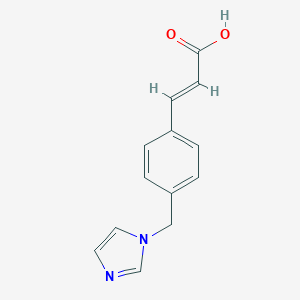

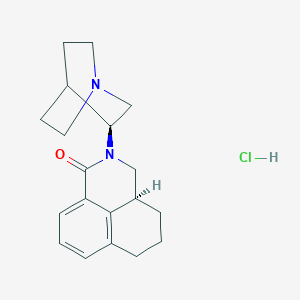

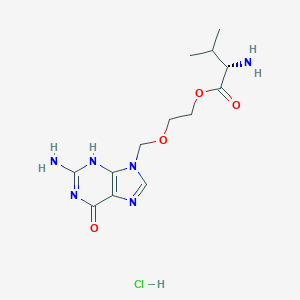

The molecular formula of Valacyclovir hydrochloride is C13H21ClN6O4 . It is the L-valine ester of aciclovir . It is a member of the purine (guanine) nucleoside analog drug class .

Chemical Reactions Analysis

Valacyclovir hydrochloride is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate .

Physical And Chemical Properties Analysis

The molecular weight of Valacyclovir hydrochloride is 360.80 g/mol . More detailed physical and chemical properties can be found in the Certificate of Analysis .

Applications De Recherche Scientifique

Antiviral Activity

Valacyclovir hydrochloride is known for its antiviral activity against herpes simplex virus types, 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV) both in vitro and in vivo . It is used for the treatment of viral infections caused by these Herpes simplex viruses, which include shingles, chickenpox, and genital herpes .

Conversion into Acyclovir

Valacyclovir hydrochloride converts rapidly into acyclovir after its oral administration, thereby inhibiting the viral DNA replication . This conversion is facilitated by ester hydrolysis in the small intestine and liver .

Enhanced Bioavailability

Valacyclovir hydrochloride, being a prodrug, is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir . This structural modification results in the achievement of plasma aciclovir concentrations superior to those obtained with oral aciclovir, while requiring less frequent administration .

Improved Patient Convenience

The enhanced pharmacokinetics of valacyclovir hydrochloride have translated into improvements in clinical efficacy and patient convenience . This is particularly beneficial for patients requiring high doses and frequent administration of the drug .

Crystal Form Study

Several crystal forms of valacyclovir hydrochloride, including two anhydrous and three hydrates, have been investigated . These studies help in understanding the stability and solubility of the drug, which are crucial for its storage and formulation .

Discovery of New Hemihydrate

A new hemihydrate of valacyclovir hydrochloride was discovered, characterized by PXRD, TGA, DSC, and Raman . This new form shows good dissolubility in water at room temperature with excess 100 mg/mL .

Mécanisme D'action

Target of Action

Valacyclovir hydrochloride primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . Thymidine kinase is a substrate for the herpes simplex virus type 1 (HHV-1), while the DNA polymerase catalytic subunit is an inhibitor for the same virus .

Mode of Action

Valacyclovir, an antiviral drug, is an oral prodrug that is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . This compound competitively inhibits viral DNA polymerase , which is crucial for the replication of the viral genome.

Biochemical Pathways

Valacyclovir is rapidly and almost completely converted in the human body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr virus .

Pharmacokinetics

Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than acyclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield acyclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of valacyclovir’s action is the inhibition of viral DNA replication, which prevents the virus from multiplying and spreading. This leads to a reduction in the severity and duration of herpes outbreaks .

Action Environment

The action of valacyclovir can be influenced by various environmental factors. For instance, the absorption of valacyclovir is likely influenced by intestinal dipeptide transporters . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as acyclovir is primarily eliminated via the kidneys . Therefore, patients with renal impairment may require dose adjustments .

Safety and Hazards

Before taking valacyclovir hydrochloride, patients should inform their healthcare provider about any allergies to valacyclovir hydrochloride or any other medicines, any medical conditions they have or have had, and anything that could affect their ability to take medicines . Valacyclovir hydrochloride can be harmful to the kidneys, and these effects are increased when it is used together with other medicines that can harm the kidneys .

Orientations Futures

Valacyclovir hydrochloride is widely used in the treatment and prophylaxis of viral infections in humans, particularly infections caused by the herpes group of viruses . It continues to be an important part of hepatitis, HIV, and cytomegalovirus drug regimens .

Relevant Papers

Several papers have been published on the synthesis , formulation , and crystal transformation relationships of Valacyclovir hydrochloride. These papers provide valuable insights into the properties and applications of this antiviral drug.

Propriétés

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDBUOENGJMLV-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044210 | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valacyclovir hydrochloride | |

CAS RN |

124832-27-5 | |

| Record name | Valacyclovir hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valacyclovir hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valacyclovir hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALACYCLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.